molecular formula C21H20ClNO4 B11607173 ethyl {[3-acetyl-1-(2-chlorophenyl)-2-methyl-1H-indol-5-yl]oxy}acetate

ethyl {[3-acetyl-1-(2-chlorophenyl)-2-methyl-1H-indol-5-yl]oxy}acetate

Cat. No.: B11607173
M. Wt: 385.8 g/mol
InChI Key: APVONZGKFNSYNG-UHFFFAOYSA-N
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Description

ETHYL 2-{[3-ACETYL-1-(2-CHLOROPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE is a synthetic organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of ETHYL 2-{[3-ACETYL-1-(2-CHLOROPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole nucleus . . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

ETHYL 2-{[3-ACETYL-1-(2-CHLOROPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE can undergo several types of chemical reactions:

Scientific Research Applications

ETHYL 2-{[3-ACETYL-1-(2-CHLOROPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{[3-ACETYL-1-(2-CHLOROPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

ETHYL 2-{[3-ACETYL-1-(2-CHLOROPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.

    Tryptophan: An essential amino acid that serves as a precursor to serotonin.

    Serotonin: A neurotransmitter involved in mood regulation.

The uniqueness of ETHYL 2-{[3-ACETYL-1-(2-CHLOROPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C21H20ClNO4

Molecular Weight

385.8 g/mol

IUPAC Name

ethyl 2-[3-acetyl-1-(2-chlorophenyl)-2-methylindol-5-yl]oxyacetate

InChI

InChI=1S/C21H20ClNO4/c1-4-26-20(25)12-27-15-9-10-18-16(11-15)21(14(3)24)13(2)23(18)19-8-6-5-7-17(19)22/h5-11H,4,12H2,1-3H3

InChI Key

APVONZGKFNSYNG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)N(C(=C2C(=O)C)C)C3=CC=CC=C3Cl

Origin of Product

United States

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